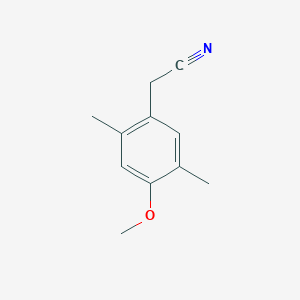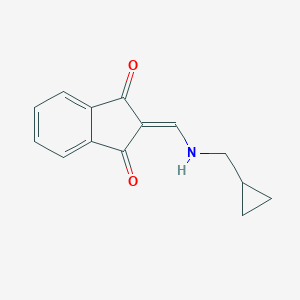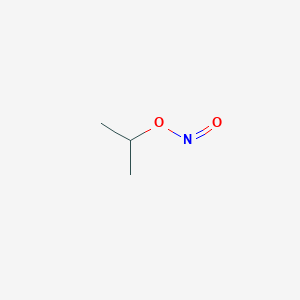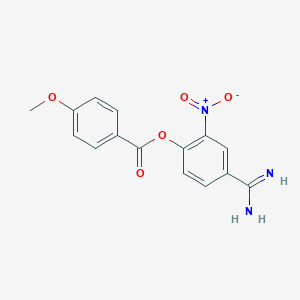
Dhp-TH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BW723C86 is a tryptamine derivative that acts as a selective agonist for the serotonin receptor 2B (5-HT2B). This compound has been studied for its potential therapeutic effects, including anxiolytic-like actions in animal models . It is also used to investigate the function of the 5-HT2B receptor in various tissues .
準備方法
Synthetic Routes and Reaction Conditions
BW723C86, also known as α-methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine monohydrochloride, can be synthesized through a multi-step process. The synthesis involves the reaction of 5-hydroxyindole with 2-thienylmethanol under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including methylation and amination, to produce the final product .
Industrial Production Methods
The industrial production of BW723C86 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
化学反応の分析
Types of Reactions
BW723C86 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of BW723C86 can lead to the formation of oxidized derivatives with altered pharmacological properties .
科学的研究の応用
BW723C86 has a wide range of scientific research applications:
作用機序
BW723C86 exerts its effects by selectively activating the 5-HT2B receptor. This activation leads to a cascade of intracellular signaling events, including the activation of the aryl hydrocarbon receptor (AhR) and the inhibition of protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathways . These molecular targets and pathways are involved in various physiological processes, including inflammation, cell proliferation, and melanin synthesis .
類似化合物との比較
Similar Compounds
5-Benzyloxytryptamine: Another tryptamine derivative that acts on serotonin receptors.
VU6067416: A compound with similar pharmacological properties targeting serotonin receptors.
Uniqueness of BW723C86
BW723C86 is unique due to its selective agonist activity for the 5-HT2B receptor. This selectivity allows it to be used as a tool compound in research to specifically study the function of the 5-HT2B receptor without significant off-target effects on other serotonin receptor subtypes .
特性
CAS番号 |
107838-98-2 |
|---|---|
分子式 |
C19H26N4O6 |
分子量 |
406.4 g/mol |
IUPAC名 |
9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1 |
InChIキー |
FHOFJRKDXZHSEO-UGSOOPFHSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
同義語 |
7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline DHP-TH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




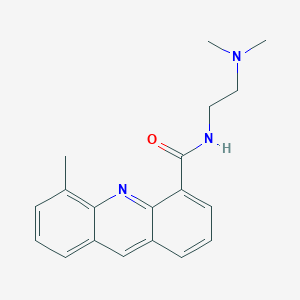

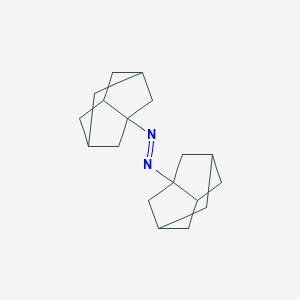
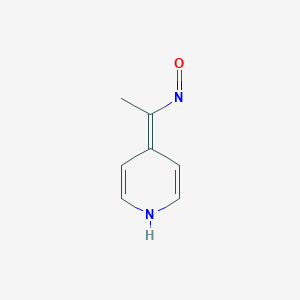
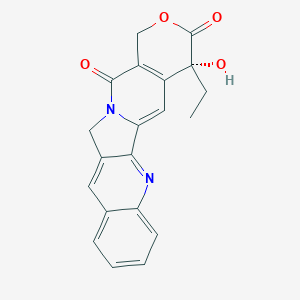
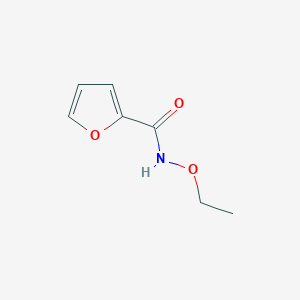
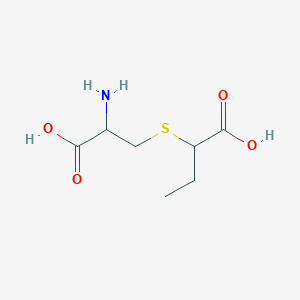
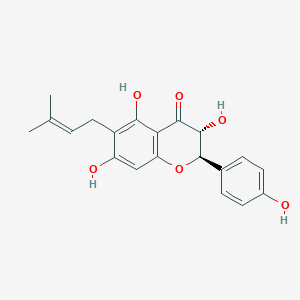
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
